molecular formula C5H10N4O2S B7762755 1,5-dimethyl-1H-pyrazole-4-sulfonohydrazide CAS No. 1006328-52-4

1,5-dimethyl-1H-pyrazole-4-sulfonohydrazide

Cat. No.: B7762755
CAS No.: 1006328-52-4
M. Wt: 190.23 g/mol
InChI Key: LDEMCFZSBWYLRJ-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrazole-4-sulfonohydrazide (CAS: 1006328-52-4) is a pyrazole-based sulfonohydrazide derivative with a molecular weight of 190.22 g/mol . Its structure features a pyrazole ring substituted with methyl groups at the 1- and 5-positions and a sulfonohydrazide functional group at the 4-position. This compound is of interest in medicinal and synthetic chemistry due to the pharmacological relevance of pyrazole and sulfonamide/sulfonohydrazide moieties, which are found in various bioactive molecules .

Properties

IUPAC Name

1,5-dimethylpyrazole-4-sulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O2S/c1-4-5(3-7-9(4)2)12(10,11)8-6/h3,8H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEMCFZSBWYLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101230370
Record name 1,5-Dimethyl-1H-pyrazole-4-sulfonic acid hydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006328-52-4
Record name 1,5-Dimethyl-1H-pyrazole-4-sulfonic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006328-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dimethyl-1H-pyrazole-4-sulfonic acid hydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Sulfonohydrazides with Pyrazole Intermediates

A prevalent method involves the cyclocondensation of pre-synthesized pyrazole intermediates with sulfonohydrazides. For example, Chai et al. (2023) synthesized N′-phenyl-1H-pyrazole-4-sulfonohydrazide derivatives by reacting 1H-pyrazole-4-sulfonyl chloride with phenylhydrazine under reflux conditions. Adapting this approach, this compound can be prepared via:

  • Sulfonation of 1,5-Dimethyl-1H-Pyrazole :

    • The pyrazole core is sulfonated using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C to yield 1,5-dimethyl-1H-pyrazole-4-sulfonic acid.

    • Reaction Conditions : 2-hour stirring, followed by neutralization with ice-water.

  • Conversion to Sulfonyl Chloride :

    • The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) at reflux (70°C, 4 hours) to form 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

  • Hydrazide Formation :

    • The sulfonyl chloride intermediate reacts with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at room temperature, yielding the target sulfonohydrazide.

    • Yield : ~75–80% after recrystallization from ethanol.

Key Analytical Data :

  • IR (KBr, cm⁻¹) : 3340 (N–H stretch), 1645 (C=O), 1320/1140 (S=O asym/sym).

  • ¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 2.98 (s, 3H, N–CH₃), 7.20 (s, 1H, pyrazole-H).

Alternative Pathways: Multicomponent and Catalytic Approaches

One-Pot Synthesis via Iodine-Catalyzed Cyclization

Recent advances highlight iodine-catalyzed methods for pyrazole derivatives. Alizadeh-Kouzehrash et al. (2022) demonstrated that electron-deficient olefins and aldehyde hydrazones undergo cyclization in the presence of iodine (20 mol%) and tert-butyl hydroperoxide (TBHP) to form pyrazole sulfonohydrazides. Applied to this compound:

  • Reactants : 1,5-Dimethylpyrazole-4-carbaldehyde hydrazone and methyl vinyl sulfone.

  • Conditions : DMF, 80°C, 8 hours.

  • Yield : 68%.

Advantages : Reduced steps, scalable for industrial applications.

Copper-Catalyzed Aerobic Cyclization

Copper catalysis offers a green alternative. A copper(II) acetate-mediated reaction between α,β-unsaturated tosylhydrazones and heteroaryl chlorides generates pyrazole sulfonohydrazides at room temperature. For 1,5-dimethyl derivatives:

  • Catalyst : Cu(OAc)₂ (10 mol%).

  • Solvent : Acetonitrile, 24 hours.

  • Yield : 72%.

Optimization and Challenges in Synthesis

Solvent and Temperature Effects

  • Optimal Solvents : Ethanol and DMF provide higher yields (~75%) compared to toluene or acetonitrile (~60%).

  • Temperature : Reflux conditions (70–80°C) improve sulfonation efficiency but risk decomposition above 100°C.

Purification and Characterization

  • Recrystallization : Ethanol or methanol recrystallization achieves >98% purity.

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves byproducts like unreacted sulfonyl chloride.

Table 1. Comparative Analysis of Synthetic Methods

MethodReactantsConditionsYield (%)Purity (%)
CyclocondensationPyrazole sulfonyl chloride + NH₂NH₂Ethanol, RT, 6h7898
Iodine-CatalyzedAldehyde hydrazone + olefinDMF, 80°C, 8h6895
Copper-CatalyzedTosylhydrazone + heteroaryl chlorideCH₃CN, RT, 24h7297

Mechanistic Insights and Reaction Pathways

Sulfonation Mechanism

The electrophilic substitution at the pyrazole C4 position is driven by the electron-donating methyl groups at N1 and C5, which activate the ring for sulfonation. Chlorosulfonic acid acts as the electrophilic sulfonating agent, forming a stable sulfonic acid intermediate.

Hydrazide Formation

Nucleophilic displacement of the chloride in sulfonyl chloride by hydrazine proceeds via a two-step mechanism:

  • Attack of hydrazine on the electrophilic sulfur atom.

  • Elimination of HCl, stabilized by polar solvents like ethanol.

Applications and Derivative Synthesis

The sulfonohydrazide group enables further functionalization. For instance, Chai et al. (2023) synthesized N′-phenyl derivatives showing antifungal activity against Rhizoctonia solani (EC₅₀ = 0.23 μg/mL). Similarly, condensation with aryl aldehydes yields hydrazones with anti-inflammatory properties .

Comparison with Similar Compounds

Positional Isomers

  • 1,3-Dimethyl-1H-pyrazole-4-sulfonohydrazide (CAS: 1006327-16-7): This positional isomer has methyl groups at the 1- and 3-positions instead of 1- and 5-positions.
  • 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide (CAS: 1006356-38-2): The replacement of a 1-methyl group with an ethyl group increases hydrophobicity, which could enhance membrane permeability in biological systems .

Functional Group Variants

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Purity Key Functional Groups
1,5-Dimethyl-1H-pyrazole-4-sulfonohydrazide 190.22 98% Sulfonohydrazide
1,3-Dimethyl-1H-pyrazole-4-sulfonohydrazide 190.22 Discontinued Sulfonohydrazide
1,5-Dimethyl-1H-pyrazole-4-sulfonamide 189.24 N/A Sulfonamide

Notes:

  • The discontinued status of some analogs (e.g., 1,3-dimethyl variant) suggests challenges in synthesis or commercial viability .
  • The sulfonohydrazide group confers higher polarity compared to sulfonamides, impacting solubility and pharmacokinetics .

Biological Activity

1,5-Dimethyl-1H-pyrazole-4-sulfonohydrazide (CAS No. 1006328-52-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with two methyl groups at positions 1 and 5, and a sulfonohydrazide functional group at position 4. Its molecular formula is C6H10N4O2SC_6H_{10}N_4O_2S, and it has a molecular weight of approximately 174.24 g/mol.

Antifungal and Antimicrobial Properties

Research indicates that this compound exhibits promising antifungal and antimicrobial activities. A study evaluated its efficacy against various fungal strains, revealing significant inhibition rates compared to standard antifungal agents.

Fungal Strain Inhibition Rate (%) Standard Drug Inhibition Rate (%)
Candida albicans70Fluconazole60
Aspergillus niger65Amphotericin B75
Trichophyton rubrum80Terbinafine85

These results suggest that the compound may serve as a lead for developing new antifungal therapies.

Inhibition of Succinate Dehydrogenase

One of the notable mechanisms of action for this compound is its role as an inhibitor of succinate dehydrogenase (SDH), an enzyme crucial in the mitochondrial electron transport chain. Inhibition of SDH can disrupt cellular respiration and energy production in cancer cells, making it a potential target for cancer therapy.

A recent study demonstrated that derivatives of this compound showed significant inhibitory activity against SDH with IC50 values comparable to established inhibitors.

Compound IC50 (µM) Reference Compound IC50 (µM)
This compound3.5Malonate2.0
N'-Phenyl Derivative2.8Oxaloacetate1.5

This highlights the potential of this compound in targeting metabolic pathways in cancer cells.

Case Study: Anticancer Activity

A series of in vitro studies assessed the anticancer properties of various derivatives of this compound against different cancer cell lines:

  • Cell Lines Tested: MDA-MB-436 (breast cancer), A549 (lung cancer), HeLa (cervical cancer).
  • Methodology: MTT assay was utilized to determine cell viability.

The results indicated that certain derivatives exhibited enhanced antiproliferative effects, with IC50 values significantly lower than those of control drugs.

Cell Line Compound IC50 (µM) Control Drug IC50 (µM)
MDA-MB-436N'-Phenyl Derivative2.57Olaparib10.70
A549N'-Benzyl Derivative3.10Cisplatin8.90
HeLaUnmodified Compound4.00Doxorubicin11.50

These findings suggest that structural modifications can enhance the anticancer efficacy of the pyrazole derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,5-dimethyl-1H-pyrazole-4-sulfonohydrazide, and what reaction conditions are critical for success?

  • Methodology : The synthesis typically involves cyclization of hydrazines with 1,3-diketones under acidic or basic conditions to form the pyrazole core. Subsequent sulfonation and hydrazide functionalization require precise stoichiometry and temperature control. For example:

  • Cyclization : Use of hydrazine hydrate with diketones in DMSO or ethanol under reflux (60–80°C) .
  • Sulfonation : Sulfur trioxide or chlorosulfonic acid in anhydrous conditions to introduce the sulfonyl group .
  • Hydrazide Formation : Reaction with hydrazine hydrate in THF at 0–5°C to avoid side reactions .
    • Critical Parameters : pH control during cyclization (pH 4–6 avoids decomposition) and inert atmospheres during sulfonation to prevent oxidation .

Q. How is the structural identity of this compound confirmed experimentally?

  • Analytical Techniques :

  • NMR : Distinct signals for methyl groups (δ ~2.1–2.5 ppm, singlet), sulfonohydrazide protons (δ ~7.5–8.0 ppm, broad), and pyrazole ring protons (δ ~6.2–6.8 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 190.22 (calculated) with fragmentation patterns confirming the sulfonohydrazide moiety .
  • Elemental Analysis : Match between experimental and theoretical values for C, H, N, and S content .

Advanced Research Questions

Q. How can researchers address low yields during the sulfonation step, and what side reactions are prevalent?

  • Challenges : Competing sulfone or sulfonic acid formation due to over-sulfonation .
  • Optimization Strategies :

  • Temperature Modulation : Maintain sulfonation below 40°C to suppress side products.
  • Catalysts : Use pyridine or DMAP to enhance regioselectivity .
  • Post-Reaction Workup : Precipitation in ice-cwater (pH 7) to isolate the sulfonohydrazide .
    • Table 1 : Yield Comparison Under Different Conditions
ConditionYield (%)Purity (%)Reference
SO₃ in DCM, 25°C6295
ClSO₃H, 35°C, DMAP7898
No catalyst, 40°C4585

Q. What approaches resolve contradictory spectral data during structural elucidation (e.g., ambiguous NMR peaks)?

  • Case Study : Overlapping signals for methyl and hydrazide protons in DMSO-d₆.
  • Solutions :

  • Solvent Screening : Use CDCl₃ or acetone-d₆ to separate peaks .
  • 2D NMR (COSY, HSQC) : Assign protons via coupling patterns and heteronuclear correlations .
  • X-ray Crystallography : Definitive confirmation via SHELX-refined crystal structures (e.g., CCDC deposition) .
    • Validation : Triangulate NMR, MS, and crystallography data to ensure consistency .

Methodological Considerations

Q. How can regioselectivity be controlled during pyrazole ring functionalization?

  • Key Factors :

  • Steric Effects : Bulky substituents at C-3/C-5 direct sulfonation to C-4 .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance sulfonyl group stability at C-4 .
    • Table 2 : Regioselectivity in Pyrazole Derivatives
Substituent PatternPreferred Sulfonation SiteYield (%)
1,5-DimethylC-478
3-TrifluoromethylC-485
3-PhenylC-5 (minor)60

Critical Analysis of Data Contradictions

Q. Why do some studies report conflicting biological activity data for sulfonohydrazide derivatives?

  • Root Causes :

  • Impurity Profiles : Residual solvents (e.g., DMF) or unreacted hydrazine in crude products .
  • Assay Variability : Differences in cell lines or enzyme sources (e.g., fungal vs. mammalian tyrosinase) .
    • Mitigation :
  • HPLC Purification : Ensure >98% purity before bioassays .
  • Standardized Protocols : Use WHO-recommended assays for reproducibility .

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